molecular formula C13H27NO5S B611211 t-Boc-N-amido-PEG3-thiol CAS No. 1895922-68-5

t-Boc-N-amido-PEG3-thiol

Cat. No.: B611211
CAS No.: 1895922-68-5
M. Wt: 309.42
InChI Key: RWCUSUXTCYNDCV-UHFFFAOYSA-N
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Description

t-Boc-N-amido-PEG3-thiol is a polyethylene glycol derivative containing a tert-butoxycarbonyl-protected amino group and a thiol group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The tert-butoxycarbonyl group can be deprotected under mild acidic conditions to form the free amine, while the thiol group reacts with maleimide, ortho-pyridyl disulfide, vinylsulfone, and transition metal surfaces including gold and silver .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Boc-N-amido-PEG3-thiol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

t-Boc-N-amido-PEG3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Mild acids such as trifluoroacetic acid are commonly used for deprotection.

    Thiol Reactions: Reagents such as maleimide, ortho-pyridyl disulfide, and vinylsulfone are used for thiol reactions.

Major Products

Scientific Research Applications

t-Boc-N-amido-PEG3-thiol has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.

    Biology: Facilitates the attachment of biomolecules to surfaces or other molecules, enhancing solubility and stability.

    Medicine: Employed in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.

    Industry: Utilized in the development of advanced materials and surface coatings.

Mechanism of Action

The mechanism of action of t-Boc-N-amido-PEG3-thiol involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

t-Boc-N-amido-PEG3-thiol is unique due to its combination of a tert-butoxycarbonyl-protected amino group and a thiol group, which allows for versatile conjugation and surface modification applications. The hydrophilic polyethylene glycol spacer enhances solubility and biocompatibility, making it suitable for a wide range of scientific and industrial applications .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO5S/c1-13(2,3)19-12(15)14-4-5-16-6-7-17-8-9-18-10-11-20/h20H,4-11H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCUSUXTCYNDCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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